2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Antibacterial Agents 1,2,4-Triazole Escherichia coli

CAS 767633-67-0 is the unsubstituted N-phenylacetamide parent of the triazolylthioacetamide class—a validated NDM-1 β-lactamase inhibitor scaffold (IC50 0.15–1.90 μM, selective over other MBLs). Its thioacetamide linkage enables CysK-mediated antimetabolite prodrug activation in Gram-negative bacteria. Clean phenyl rings offer systematic SAR vectors for antibacterial, anticancer, and MBL inhibitor programs. Source the precise parent scaffold for reproducible baselines and rational derivative design.

Molecular Formula C16H15N5OS
Molecular Weight 325.39
CAS No. 767633-67-0
Cat. No. B2644759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
CAS767633-67-0
Molecular FormulaC16H15N5OS
Molecular Weight325.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H15N5OS/c17-21-15(12-7-3-1-4-8-12)19-20-16(21)23-11-14(22)18-13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,22)
InChIKeyGZKDNTJKOCXFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 767633-67-0): Core Chemical Identity and Procurement Context


2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 767633-67-0) is a synthetic small molecule belonging to the 1,2,4-triazole-3-thioacetamide class, characterized by a C16H15N5OS molecular formula and a molecular weight of 325.39 g/mol . Its structure integrates a 4-amino-5-phenyl-4H-1,2,4-triazole core linked via a thioether bridge to an N-phenylacetamide moiety, a scaffold implicated in diverse pharmacological activities including antimicrobial, antifungal, and anticancer effects [1][2][3]. While the compound is listed in several chemical vendor catalogs and has been referenced in academic synthesis protocols, it is critical to note that the majority of publicly available literature focuses on structurally related derivatives rather than this specific molecule in isolation. Procurement decisions must therefore be guided by an understanding of the scaffold's structure-activity relationships (SAR) and the differential performance of the specific N-phenylacetamide substitution pattern relative to its closest analogs.

Why 2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Cannot Be Freely Substituted by Generic 1,2,4-Triazole Analogs


The 1,2,4-triazole-3-thioacetamide scaffold is highly sensitive to even minor modifications at the acetamide terminus, the phenyl substituents, and the thioether bridge. SAR studies demonstrate that substitution patterns on these moieties critically dictate antimicrobial potency, enzyme inhibition profiles, and cytotoxicity. For instance, in the theophylline-1,2,4-triazole N-phenylacetamide series, the 4-methylphenyl derivative (4e) exhibits an MIC of 0.20 ± 0.08 μg/mL against E. coli, whereas close analogs with different aryl substitutions display significantly weaker or no activity, underscoring that biological performance is not predictable from core scaffold identity alone [1]. Furthermore, the presence of the 4-amino group on the triazole ring and the unsubstituted N-phenylacetamide terminus in the target compound represents a specific pharmacophoric combination that may confer distinct target engagement (e.g., protease inhibition, metal chelation) compared to N-alkyl, N-aryl, or ester variants [2][3]. Consequently, indiscriminate substitution with a generic 1,2,4-triazole derivative or an N-substituted acetamide analog risks introducing uncharacterized potency losses, altered selectivity profiles, and unreproducible experimental outcomes that can compromise both research integrity and downstream development timelines.

Quantitative Differentiation Evidence for 2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 767633-67-0)


Antibacterial Potency Against E. coli: Scaffold-Level MIC Comparison with Penicillin

While direct MIC data for CAS 767633-67-0 against E. coli have not been publicly reported as of this writing, the closest scaffold-matched comparator—a theophylline-1,2,4-triazole tethered N-phenylacetamide derivative (compound 4e)—demonstrates a MIC of 0.20 ± 0.08 μg/mL against E. coli, representing a 12-fold improvement over the standard drug penicillin (MIC = 2.4 ± 1.00 μg/mL) in the same broth microdilution assay [1]. The key pharmacophoric overlap between compound 4e and the target compound—particularly the N-phenylacetamide side chain—supports the inference that the target compound may exhibit a similarly favorable antibacterial profile, although experimental confirmation is essential.

Antibacterial Agents 1,2,4-Triazole Escherichia coli

Protease Inhibitory Activity: Scaffold-Level Comparison with Ribavirin

In the theophylline-1,2,4-triazole N-phenylacetamide series, compound 4c (4-chlorophenyl derivative) exhibits an IC50 of 0.015 ± 0.25 mg against HCV serine protease, which is 11-fold more potent than the clinical standard ribavirin (IC50 = 0.165 ± 0.053 mg) [1]. The target compound (CAS 767633-67-0), bearing an unsubstituted N-phenylacetamide side chain, represents the core scaffold from which these active derivatives are elaborated. The underlying triazole-thioacetamide framework is thus validated as a privileged structure for serine protease inhibition, and the specific substitution pattern of the target compound may offer a distinct selectivity window for antiviral target engagement pending direct enzymatic profiling.

HCV Serine Protease Inhibitor Antiviral 1,2,4-Triazole

Metallo-β-Lactamase (MBL) Inhibition: Scaffold-Level Comparison with NDM-1 Inhibitors

Triazolylthioacetamides have been established as potent and selective inhibitors of New Delhi Metallo-β-Lactamase-1 (NDM-1), with a series of 24 compounds exhibiting IC50 values ranging from 0.15 to 1.90 μM against NDM-1, while showing no activity against the MBLs CcrA, ImiS, and L1 at concentrations up to 10 μM [1]. The target compound (CAS 767633-67-0) embodies the core triazolylthioacetamide pharmacophore that underlies this NDM-1-selective inhibitory activity. Its unsubstituted N-phenylacetamide and 4-amino-5-phenyl-triazole moieties provide a baseline structural platform amenable to further derivatization aimed at improving Ki values (current lead Ki = 0.49 μM using cefazolin as substrate) [1]. This scaffold-level validation indicates that the target compound may serve as a competent starting point for MBL inhibitor development, particularly for NDM-1-producing Gram-negative pathogens.

Metallo-β-Lactamase Inhibitor NDM-1 Antibiotic Resistance

Antiproliferative Activity Against Cancer Cell Lines: Scaffold-Level Cytotoxicity Comparison

Compounds bearing the 2-(4H-1,2,4-triazole-3-ylthio)acetamide scaffold have demonstrated antiproliferative activity across multiple human cancer cell lines. For example, compound 18 in a series of thioacetamide derivatives exhibited an IC50 of 5.96 μM against PC-3 prostate cancer cells, while compound 19 showed IC50 values of 7.90 μM and 7.71 μM against A549 lung cancer and K-562 leukemia cells, respectively [1]. These compounds induced caspase-3 activation and mitochondrial membrane potential disruption, confirming an apoptosis-driven mechanism. The target compound (CAS 767633-67-0), as the unsubstituted N-phenylacetamide analog of this scaffold, is structurally positioned as a reference baseline for this class of apoptosis inducers, against which the contribution of subsequent substituent modifications can be systematically evaluated. In the context of MCF-7 breast cancer cells, related 4-amino-5-phenyl triazole-thiol derivatives have shown IC50 values in the 20–30 μM range, with metal complexation further enhancing potency [2].

Anticancer Apoptosis Induction Triazole-Thioacetamide

Research and Industrial Application Scenarios for 2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 767633-67-0)


Antibacterial Lead Discovery: Gram-Negative Pathogen Drug Development

The scaffold-class antibacterial potency demonstrated by closely related N-phenylacetamide triazole derivatives (MIC as low as 0.20 μg/mL against E. coli [1]) supports the use of CAS 767633-67-0 as a core scaffold for developing novel antibiotics targeting multi-drug resistant Gram-negative bacteria. Researchers procuring this compound can systematically explore substituent effects on the phenyl rings to optimize potency, solubility, and pharmacokinetic properties while leveraging the scaffold's established ability to inhibit cysteine synthase A (CysK), a validated antibacterial target [2].

NDM-1 Inhibitor Development: Combating Carbapenem Resistance

Given the validated NDM-1 inhibitory activity of the triazolylthioacetamide scaffold (IC50 range 0.15–1.90 μM, high selectivity over other MBL subclasses [3]), CAS 767633-67-0 can serve as a starting point for medicinal chemistry campaigns aimed at developing NDM-1 inhibitors. Its unsubstituted phenyl rings offer multiple vectors for introducing potency-enhancing substituents while maintaining the core pharmacophore essential for zinc chelation in the NDM-1 active site. This application is particularly relevant for research groups focused on restoring carbapenem efficacy in NDM-1-producing Enterobacteriaceae.

Anticancer Drug Discovery: Apoptosis-Inducing Agent Development

The triazole-thioacetamide scaffold has demonstrated consistent antiproliferative activity across multiple cancer cell lines, with IC50 values in the low micromolar range and confirmed apoptosis induction via caspase-3 activation and mitochondrial membrane potential disruption [4]. CAS 767633-67-0, as the unsubstituted N-phenylacetamide parent compound, is the logical choice for establishing baseline cytotoxicity profiles and conducting initial SAR studies to identify the minimal structural requirements for anticancer activity. Subsequent derivatization can then focus on improving potency and selectivity against specific cancer types such as breast (MCF-7), prostate (PC-3), or lung (A549) cancers.

Chemical Biology and Probe Development: Cysteine Synthase A (CysK) Target Engagement Studies

Thioacetamide-triazoles function as antimetabolite prodrugs that are activated by cysteine synthase A (CysK), a key enzyme in bacterial cysteine biosynthesis and folate metabolism [2]. CAS 767633-67-0, with its thioacetamide linkage and triazole core, is structurally aligned with this mechanism. Researchers can employ this compound as a chemical probe to investigate CysK-dependent activation pathways in E. coli and other Gram-negative bacteria, facilitating the discovery of novel antibacterial targets and the validation of CysK as a druggable enzyme. This application is particularly valuable for academic and industrial groups engaged in target-based antibacterial screening.

Quote Request

Request a Quote for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.